![molecular formula C9H13ClN2O3 B13508804 2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride](/img/structure/B13508804.png)
2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride is a chemical compound with a molecular weight of 196.21 g/mol It is known for its unique structure, which includes a cyclopropylmethoxy group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is mediated by silver and offers mild conditions with broad substrate scope.
Attachment of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group is introduced through etherification reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrazole compounds with various functional groups.
科学的研究の応用
2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
類似化合物との比較
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound has a similar pyrazole ring structure but differs in the substituent groups attached to the ring.
4-[2-(Cyclopropylmethoxy)ethyl]phenol: This compound shares the cyclopropylmethoxy group but has a different core structure.
Uniqueness
2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride is unique due to its specific combination of the cyclopropylmethoxy group and the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H13ClN2O3 |
|---|---|
分子量 |
232.66 g/mol |
IUPAC名 |
2-[4-(cyclopropylmethoxy)pyrazol-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c12-9(13)5-11-4-8(3-10-11)14-6-7-1-2-7;/h3-4,7H,1-2,5-6H2,(H,12,13);1H |
InChIキー |
OMAXCKHJLAALHN-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=CN(N=C2)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


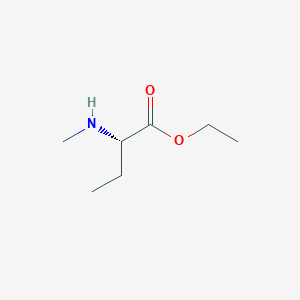
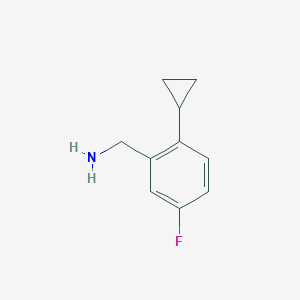

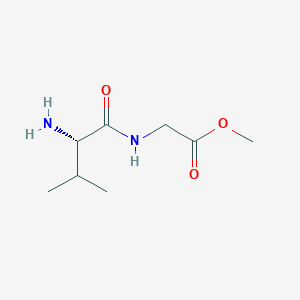
![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride](/img/structure/B13508746.png)
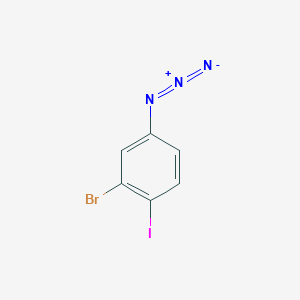
![t-Butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2hpyran-4-yl]-3,6-dihydropyridine-1(2h)-carboxylate](/img/structure/B13508765.png)
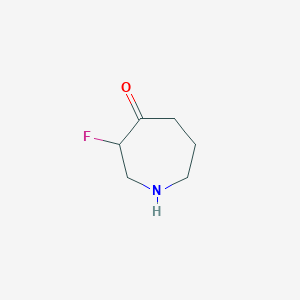
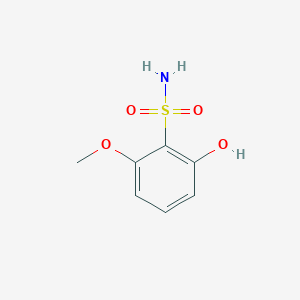

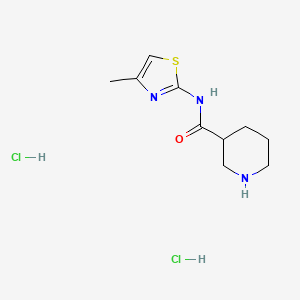
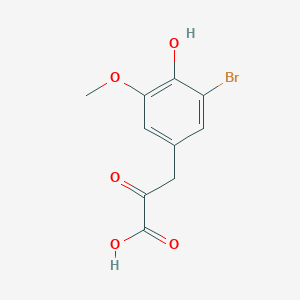
![4-[(2-Methoxyethyl)carbamoyl]benzoicacid](/img/structure/B13508791.png)
![Tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13508792.png)
